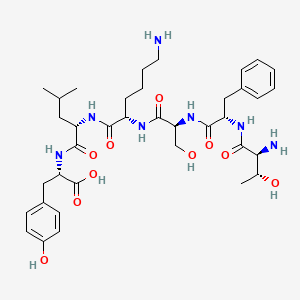

L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine

Description

L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine is a synthetic hexapeptide composed of six amino acids: L-threonine (Thr), L-phenylalanine (Phe), L-serine (Ser), L-lysine (Lys), L-leucine (Leu), and L-tyrosine (Tyr). Its sequence, Thr-Phe-Ser-Lys-Leu-Tyr, features a combination of hydrophobic (Phe, Leu), polar (Ser, Thr), and charged (Lys) residues, with an aromatic tyrosine at the C-terminus. The stereochemistry of such peptides is critical, as evidenced by methods like L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) conjugation to confirm L-configurations in related compounds .

Properties

CAS No. |

817622-52-9 |

|---|---|

Molecular Formula |

C37H55N7O10 |

Molecular Weight |

757.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C37H55N7O10/c1-21(2)17-27(33(49)43-29(37(53)54)19-24-12-14-25(47)15-13-24)41-32(48)26(11-7-8-16-38)40-35(51)30(20-45)44-34(50)28(18-23-9-5-4-6-10-23)42-36(52)31(39)22(3)46/h4-6,9-10,12-15,21-22,26-31,45-47H,7-8,11,16-20,38-39H2,1-3H3,(H,40,51)(H,41,48)(H,42,52)(H,43,49)(H,44,50)(H,53,54)/t22-,26+,27+,28+,29+,30+,31+/m1/s1 |

InChI Key |

LYAIDUBYOUYSFF-DPFYJSDBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods ensure high purity and yield, essential for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophilic reagents like amines or thiols.

Major Products

Oxidation: Dityrosine or other oxidized derivatives.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Explored for therapeutic potential in diseases where peptide-based drugs are effective.

Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular communication.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine with structurally related peptides:

Key Observations:

Residue Diversity: The target peptide lacks sulfur-containing residues (e.g., Cys, Met) and post-translational modifications (e.g., acetylation) seen in longer peptides like those in and . This simplifies synthesis but may limit redox or metal-binding capabilities.

Aromatic Residues :

- Tyrosine (Tyr) and phenylalanine (Phe) in the target peptide contribute to hydrophobic and π-π interactions, similar to L-Tyrosyl-L-threonyl-L-tryptophyl-L-seryl-L-tyrosine . However, the latter’s tryptophan (Trp) residue offers stronger UV absorbance and fluorescence, useful in spectroscopic studies.

Stereochemical Complexity :

- Absolute stereochemistry determination, as described in , is critical for all compared peptides. Misconfiguration of even one residue (e.g., D-form) can abolish biological activity.

Biological Activity

L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine is a complex peptide composed of six amino acids, each contributing to its unique biological properties. This article explores the biological activity of this compound, focusing on its structure, potential therapeutic applications, and relevant research findings.

Structure and Composition

The compound consists of the following amino acids:

- L-Threonine

- L-Phenylalanine

- L-Serine

- L-Lysine

- L-Leucine

- L-Tyrosine

This arrangement provides a diverse array of functional groups, allowing for various interactions within biological systems. The presence of both aromatic (phenylalanine, tyrosine) and basic (lysine) amino acids is particularly significant for its biochemical roles.

1. Neurotransmitter Precursor

The aromatic amino acids in this peptide, particularly L-Tyrosine and L-Phenylalanine, are precursors to important neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognition, and stress response. Research indicates that supplementation with L-Tyrosine can help mitigate cognitive decline under stress conditions by enhancing catecholamine synthesis .

2. Antioxidant Properties

Peptides containing phenolic compounds, like L-Tyrosine, exhibit strong antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage . This property is essential for protecting neurons from oxidative stress, which is implicated in neurodegenerative diseases.

3. Potential Antimicrobial Activity

There is emerging evidence suggesting that peptides similar to L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine may exhibit antimicrobial properties. The structural characteristics of peptides can influence their ability to disrupt microbial membranes or inhibit essential microbial functions. Further studies are required to establish the specific antimicrobial efficacy of this compound.

Study on Cognitive Function

A notable study examined the effects of L-Tyrosine on cognitive performance during stressful conditions. Participants receiving L-Tyrosine showed improved cognitive flexibility and working memory compared to a placebo group when subjected to acute stressors . This suggests that the peptide's components may enhance cognitive resilience.

Antioxidant Activity Assessment

Research assessing the antioxidant capacity of similar peptides found that those containing L-Tyrosine demonstrated significant radical scavenging abilities. The presence of multiple hydroxyl groups in the structure enhances these properties, making it a candidate for further exploration in neuroprotective therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Composition | Unique Features |

|---|---|---|

| L-Seryl-L-lysyl-L-threonyl-L-tyrosine | L-serine, L-lysine, L-threonine, L-tyrosine | Involved in signaling pathways |

| L-Threonyl-L-phenylalanyl-Glycine | L-threonine, L-phenylalanine, Glycine | Glycine contributes to flexibility; used in neuroprotective studies |

| L-Valyl-L-leucyl-L-isoleucine | L-valine, L-leucine, L-isoleucine | Important for muscle metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.